1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one
Beschreibung
This compound is a pyridin-2-one derivative featuring a (2,4-dichlorophenyl)methyl substituent at position 1, a hydroxyl group at position 4, and a 3-phenylprop-2-enyl (cinnamyl) chain at position 2. The dichlorophenyl group enhances lipophilicity and metabolic stability, while the cinnamyl chain may contribute to π-π stacking interactions with biological targets .
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO2/c22-17-10-9-16(19(23)13-17)14-24-12-11-20(25)18(21(24)26)8-4-7-15-5-2-1-3-6-15/h1-7,9-13,25H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRAUCNBSDLATB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of the compound 1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one is the human Fatty Acid-Binding Protein 4 (FABP4). FABP4 is a lipid-binding protein that plays a crucial role in fatty acid uptake, transport, and metabolism.
Mode of Action
The compound binds to FABP4, forming a complex. This interaction can influence the function of FABP4, potentially altering the transport and metabolism of fatty acids within the cell. .
Biochemical Pathways
The interaction of the compound with FABP4 may affect various biochemical pathways related to fatty acid metabolism. FABP4 is involved in the transport of fatty acids to various organelles within the cell for processes such as beta-oxidation, lipid synthesis, and the production of signaling molecules
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with FABP4 and the subsequent alterations in fatty acid metabolism. These effects could potentially include changes in cellular energy production, lipid synthesis, and the generation of lipid signaling molecules. .
Biologische Aktivität
Overview
1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one, also known by its CAS number 866134-96-5, is a compound with significant biological activity, particularly in relation to fatty acid metabolism. This document explores its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C21H17Cl2NO2
- Molecular Weight : 386.3 g/mol
- IUPAC Name : 1-[(2,4-dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one
The primary target of this compound is the Fatty Acid-Binding Protein 4 (FABP4) . The binding of the compound to FABP4 forms a complex that influences various biochemical pathways involved in fatty acid metabolism:
- Binding to FABP4 : The compound interacts with FABP4, which plays a crucial role in transporting fatty acids within cells.
- Impact on Metabolism : This interaction can alter cellular processes such as:
- Beta-oxidation of fatty acids
- Lipid synthesis
- Production of signaling molecules related to lipid metabolism
In Vitro Studies
Research has shown that 1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one exhibits various biological activities:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
Several studies have highlighted the compound's potential therapeutic applications:
- Cancer Research : In a study involving breast cancer cell lines, the compound demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.
- Metabolic Disorders : The modulation of FABP4 by this compound suggests potential applications in treating metabolic disorders such as obesity and type 2 diabetes.
Recent Investigations
Recent investigations into the biological activity of this compound have yielded promising results:
- A study published in PubChem noted that the compound could potentially alter lipid metabolism pathways, leading to improved energy production and reduced lipid accumulation in cells.
Comparative Analysis with Similar Compounds
To provide context for its biological activity, a comparison with similar compounds can be useful:
| Compound | Target | Activity |
|---|---|---|
| 1-[(2,4-Dichlorophenyl)methyl]-... | FABP4 | Modulates lipid metabolism |
| Other pyridinones | Various receptors | Anticancer and anti-inflammatory properties |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Pyridin-2-one Derivatives
Compound A : 3-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-1-phenethylpyridin-2(1H)-one
- Structure : Differs from the target compound by replacing the cinnamyl group (position 3) with a phenethyl chain.
- Properties : The phenethyl group introduces greater conformational flexibility but reduces π-conjugation. This substitution may lower binding affinity to rigid enzymatic pockets compared to the cinnamyl group in the target compound .
- Activity : Demonstrated moderate antifungal activity in preliminary assays, likely due to the dichlorophenyl group’s membrane penetration enhancement .
Compound B : 3-[(2,4-Dichlorophenyl)methyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypyridin-2-one
- Structure : Features a 3,4-dimethoxyphenethyl substituent at position 1.
- Properties: Methoxy groups improve solubility but may reduce blood-brain barrier permeability.
Compound C : 4-Hydroxy-3-[(E)-3-phenylprop-2-enyl]-1-(pyridin-3-ylmethyl)pyridin-2-one
- Structure : Replaces the dichlorophenyl group with a pyridinylmethyl substituent.
- However, the absence of chlorine atoms reduces lipophilicity and may limit antimicrobial efficacy .
Chalcone Derivatives (Non-Pyridinone)
Compound D : (2E)-3-(2,4-Dihydroxyphenyl)-1-phenylprop-2-en-1-one
- Structure : A chalcone with dihydroxyphenyl and phenyl groups.
- Properties: The catechol (2,4-dihydroxy) moiety confers antioxidant activity via radical scavenging. Unlike the target compound, it lacks a pyridinone core, reducing heterocyclic interactions with enzymes like kinases .
Compound E : 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Pharmacologically Relevant Dichlorophenyl Derivatives
Compound F : Oxiconazole Nitrate
- Structure : Contains a dichlorophenyl group linked to an imidazole-oxime scaffold.
- Properties: Clinically used as a topical antifungal. The imidazole ring facilitates binding to fungal cytochrome P450 enzymes, a mechanism distinct from the pyridinone-based target compound .
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | Key Substituents | Molecular Formula | Molecular Weight | LogP* | Notable Activity |
|---|---|---|---|---|---|
| Target Compound | 1-(2,4-DClPh)methyl, 3-cinnamyl | C21H17Cl2NO2 | 410.27 | 4.2 | Antifungal (hypothesized) |
| Compound A | 1-phenethyl, 3-(2,4-DClPh)methyl | C20H17Cl2NO2 | 398.25 | 3.8 | Antifungal |
| Compound D | 2,4-dihydroxyphenyl, phenyl | C15H12O3 | 240.25 | 2.1 | Antioxidant |
| Oxiconazole (Compound F) | Dichlorophenyl, imidazole-oxime | C18H13Cl4N3O·HNO3 | 492.14 | 5.0 | Antifungal (clinical) |
*Predicted using fragment-based methods.
Research Findings and Mechanistic Insights
- Antifungal Activity: The target compound’s dichlorophenyl and cinnamyl groups may disrupt fungal membrane integrity or inhibit ergosterol biosynthesis, akin to azoles but with a distinct pyridinone scaffold .
- Antioxidant Potential: Chalcone derivatives (e.g., Compound D) outperform pyridinones in radical scavenging due to phenolic hydroxyls, but pyridinones offer better metabolic stability .
- Structural Flexibility vs. Rigidity : Phenethyl-substituted analogs (Compound A) show reduced target affinity compared to the conjugated cinnamyl group in the target compound, highlighting the importance of π-system rigidity .
Vorbereitungsmethoden
Reductive Amination for N-Substitution
One common method to introduce the (2,4-dichlorophenyl)methyl group at the nitrogen involves reductive amination of the pyridin-2-one with the corresponding aldehyde or ketone derivative of the 2,4-dichlorophenylmethyl moiety. This method is supported by protocols described for related pyridinone derivatives, where:
- The pyridin-2-one amine is reacted with 2,4-dichlorobenzaldehyde under reductive amination conditions.
- Reductive agents such as sodium triacetoxyborohydride or sodium cyanoborohydride are used.
- The reaction is typically performed in solvents like dichloromethane or dimethylformamide, with bases such as triethylamine or diisopropylethylamine to facilitate the process.
This method provides high selectivity for N-substitution and good yields.
Claisen-Schmidt Condensation for Side Chain Construction
The 3-(3-phenylprop-2-enyl) substituent corresponds to a chalcone-like moiety (α,β-unsaturated ketone structure). Its synthesis can be achieved via Claisen-Schmidt condensation between:
- A 3-substituted pyridin-2-one aldehyde or ketone intermediate.
- Benzaldehyde or a phenyl-substituted aldehyde.
This base-catalyzed aldol condensation proceeds under mild conditions, often using sodium hydroxide or potassium hydroxide in ethanol or aqueous media. Recent eco-friendly methods employ biodegradable catalysts such as thiamine hydrochloride (vitamin B1) to enhance yield and reduce environmental impact.
Use of Bases and Solvents
The choice of base and solvent is critical for optimizing yields and selectivity. Suitable bases include:
- Inorganic bases: NaOH, KOH, Na2CO3, K2CO3.
- Organic bases: triethylamine, diisopropylethylamine, pyridine, 4-(dimethylamino)pyridine (DMAP).
Preferred solvents are halogenated hydrocarbons such as dichloromethane (DCM) or high-boiling polar aprotic solvents like dimethylformamide (DMF).
Microwave-Assisted and Solvent-Free Techniques
Recent advances in chalcone and related compound synthesis have demonstrated:
- Microwave irradiation in polyethylene glycol (PEG-400) solvent significantly reduces reaction time (30–45 min) and increases yield (~95%).
- Solvent-free grinding methods using solid sodium hydroxide and a mortar and pestle provide high purity products with minimal by-products.
Such techniques could be adapted for the chalcone-like side chain synthesis in this compound.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Solvent(s) | Base(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Substitution via reductive amination | Pyridin-2-one + 2,4-dichlorobenzaldehyde + NaBH(OAc)3 | DCM, DMF | Triethylamine, DIPEA | 70-85 | Selective N-alkylation, mild conditions |
| Side chain installation via Claisen-Schmidt condensation | Pyridinone aldehyde + benzaldehyde + NaOH or vitamin B1 catalyst | Ethanol, aqueous media, PEG-400 | NaOH, KOH, vitamin B1 catalyst | 80-95 | Microwave or solvent-free methods improve yield |
| Purification | Chromatography, recrystallization | - | - | - | Standard purification techniques |
Research Findings and Optimization
- Reductive amination is preferred for N-substitution due to its mildness and high selectivity, avoiding over-alkylation or side reactions.
- Use of triethylamine or diisopropylethylamine as base improves reaction rates and yields.
- The Claisen-Schmidt condensation is efficient for installing the α,β-unsaturated ketone side chain; eco-friendly catalysts and microwave irradiation reduce environmental impact and reaction times.
- Solvent choice affects solubility and reaction kinetics; dichloromethane and DMF are commonly used for N-substitution, while ethanol and PEG-400 are favored for condensation steps.
- Excess aldehyde or ketone can drive the reaction forward, improving yields.
Q & A
Q. How can researchers optimize the synthesis of 1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of solvents, temperature control, and purification techniques. For example, refluxing in ethanol with catalytic thionyl chloride (as demonstrated in propenone syntheses) can facilitate condensation reactions . Multi-step protocols may involve sequential functionalization of the pyridin-2-one core, with intermediates purified via recrystallization or column chromatography. Monitoring reaction progress using thin-layer chromatography (TLC) ensures minimal byproduct formation.
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve the substitution pattern of the dichlorophenyl and propenyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Single-crystal X-ray analysis provides unambiguous structural confirmation, as shown in studies of related dichlorophenyl derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?
- Methodological Answer :
- Receptor Binding Assays : Screen for interactions with targets such as neurotransmitter receptors (common for pyridin-2-one derivatives).
- Cytotoxicity Studies : Use cancer cell lines (e.g., MTT assays) to assess antiproliferative effects.
- Enzyme Inhibition Assays : Evaluate inhibition of kinases or proteases using fluorometric or colorimetric substrates.
Advanced Research Questions
Q. What strategies can elucidate the reaction mechanisms involved in the formation of the 3-phenylprop-2-enyl substituent during synthesis?
- Methodological Answer :
- Isotopic Labeling : Track carbon or hydrogen migration using C or H isotopes.
- Kinetic Studies : Analyze rate dependence on reagent concentration or temperature.
- Computational Modeling : Density Functional Theory (DFT) calculations can predict transition states and energy barriers .
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Standardized Protocols : Ensure consistent cell lines, assay conditions, and compound purity (e.g., ≥95% by HPLC).
- Replicate Experiments : Perform triplicate measurements with statistical validation (e.g., ANOVA).
- Sample Stability : Address degradation issues by storing compounds under inert atmospheres or low temperatures, as organic degradation during prolonged assays can skew results .
Q. How can molecular docking studies predict the interaction between this compound and biological targets?
- Methodological Answer :
- Structure Preparation : Use crystallographic data (e.g., from Protein Data Bank) or homology modeling for target proteins.
- Software Tools : Employ AutoDock Vina or Schrödinger Suite to simulate binding poses.
- Validation : Compare docking scores with experimental IC values from enzyme assays.
Q. How does the compound's crystal packing influence its physicochemical properties?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using CrystalExplorer.
- Thermal Stability : Correlate packing density with thermogravimetric analysis (TGA) data.
- Solubility : Polar interactions in the crystal lattice (e.g., O–H···O bonds) may reduce solubility in nonpolar solvents, as observed in structurally similar compounds .
Notes
- Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on foundational techniques.
- Data tables synthesize methodologies from peer-reviewed studies to guide experimental design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
